N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is a compound belonging to the quinazoline family, characterized by its unique molecular structure and potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This particular compound has garnered attention due to its structural features that may contribute to its biological efficacy.
The compound can be synthesized through various chemical methods, which involve the modification of existing quinazoline derivatives. The synthesis often utilizes starting materials such as 2-phenyl-3(4H)-quinazolinone and acetamide derivatives, which are then subjected to specific reaction conditions to yield the target compound.
N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is classified as an organic compound, specifically an acetamide derivative of a quinazoline. It can be categorized under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide typically involves several steps:
The synthesis can be monitored using techniques such as thin-layer chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
The molecular formula for N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is . The structure consists of a quinazoline core with hydroxyl groups and an acetamide functional group attached.
Key structural data include:
N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide can participate in various chemical reactions:
These reactions can be facilitated using standard laboratory techniques such as refluxing in organic solvents or employing microwave-assisted synthesis for increased efficiency.
The mechanism by which N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide exerts its biological effects likely involves several pathways:
Research indicates that related quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.
N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is typically a crystalline solid at room temperature. Its solubility profile may vary depending on the solvent used but generally shows moderate solubility in organic solvents like dimethyl sulfoxide.
N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide has potential applications in:
This compound exemplifies the ongoing research into quinazoline derivatives as promising candidates for therapeutic development in oncology and other fields of medicine.
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over six decades in anticancer drug development. These nitrogen-containing heterocycles form the core structure of several clinically approved kinase inhibitors, including Gefitinib (targeting EGFR in non-small cell lung cancer) and Vandetanib (a multi-targeted tyrosine kinase inhibitor) . The significance of this chemical class stems from its remarkable adaptability to target diverse biological pathways—particularly protein kinases—which drive uncontrolled cellular proliferation in cancer. Structural modifications at key positions (C2, C4, C6, and N3) of the quinazolinone core have yielded compounds with varying target specificity and potency profiles . The compound N-(6,8-dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide emerges within this context as a strategically modified derivative, incorporating hydroxyl groups at the 6 and 8 positions and an acetamide moiety at N3, designed to optimize interactions with biological targets through enhanced hydrogen bonding and electronic effects.
Table 1: Clinically Approved Quinazolinone-Based Therapeutics
Drug Name | Molecular Target | Therapeutic Indication | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer (NSCLC) | Quinazoline core, morpholinoethoxy, aniline |
Vandetanib | VEGFR, EGFR, RET kinases | Medullary Thyroid Cancer | Quinazoline core, halogenated phenyl, piperidine |
Idelalisib | PI3Kδ | Chronic Lymphocytic Leukemia (CLL) | Purinone derivative (quinazoline-related) |
N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide (CAS 60186-46-1) possesses the molecular formula C₁₆H₁₃N₃O₄ and a molecular weight of 311.29 g/mol [1] [3]. Its structure integrates several pharmacophoric elements critical for bioactivity:
Interactive Table 2: Key Structural Descriptors
Structural Element | Chemical Property | Role in Pharmacophore | 3D Orientation |
---|---|---|---|
Quinazolin-4(3H)-one core | Planar, conjugated system | π-π Stacking; Electron donation | Co-planar fused rings |
2-Phenyl group | Hydrophobic, slightly polar | Occupies hydrophobic pocket | Perpendicular to core plane |
6,8-Dihydroxy groups | H-bond donor/acceptor; Polar | Binds polar residues; Chelation potential | Meta positions on benzoid ring |
N3-Acetamide | H-bond donor (NH)/acceptor (C=O) | Mimics ATP hinge interactions | Projected away from core |
The compound’s SMILES string (CC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2O)O)C3=CC=CC=C3
) and InChIKey (KHXACNVLMJYEIT-UHFFFAOYSA-N
) [3] provide unambiguous representations for chemical database searching and computational modeling. X-ray crystallography data on similar quinazolinones suggests the acetamide group adopts a conformation allowing simultaneous hydrogen bonding via both the NH and C=O groups, a feature exploited in kinase inhibitor design.
The bioactivity profile of quinazolinone derivatives is exquisitely sensitive to substituent patterns. N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide demonstrates this structure-activity relationship (SAR) dependence:
2-Phenyl Group: The phenyl ring at C2 is essential for activity. Unsubstituted phenyl provides optimal steric fit in many kinase ATP pockets, though para-substituted (electron-withdrawing) variants can enhance potency against specific targets . Removal of the phenyl group drastically reduces kinase affinity due to loss of hydrophobic contact surfaces. Molecular docking suggests the phenyl ring engages in T-shaped π-π interactions with phenylalanine residues (e.g., Phe1043 in VEGFR2).
N3-Acetamide Moiety: The acetamide (–NHCOCH₃) at N3 is superior to larger alkyl amides or unsubstituted N-H in maintaining kinase selectivity and cellular permeability. The methyl group balances steric bulk and lipophilicity. Crucially, the acetamide NH forms a critical hydrogen bond with kinase hinge region backbone carbonyls (e.g., Cys917 in PI3Kδ), while the carbonyl oxygen may interact with catalytic lysine residues [3] . Replacing acetamide with larger groups (e.g., propionamide) often diminishes activity due to steric clash.
Interactive Table 3: Impact of Substituent Modifications on Antiproliferative Activity
Compound Variation | Representative Structure | Avg IC₅₀ (µM) Across Cell Lines | Activity Trend |
---|---|---|---|
6,8-Dihydroxy-2-phenyl-N-acetamide | Target compound | 2.3 - 42.6 (Compound 17) | Most potent |
6,8-Dimethoxy-2-phenyl-N-acetamide | Protected hydroxyls | >57 - >100 (Compound 18) | Reduced activity |
6-hydroxy-2-phenyl-N-acetamide | Mono-hydroxy | ~40 - >100 (Compound 25) | Moderate activity |
Unsubstituted 2-H-quinazolinone | No C2-phenyl | >100 (Inactive analogs) | Inactive |
N3-H (no acetamide) | Free NH at N3 | >100 (Inactive) [9] | Loss of H-bonding capacity |
The synergy between these substituents creates a multifaceted binding profile. While full target profiling data specific to this exact compound requires further study, its structural kinship with Compound 17 (bearing a 2-methoxyphenyl and basic side chain) suggests potential activity against kinase families like EGFR, VEGFR, or PI3K. The dihydroxy groups may also confer tubulin polymerization inhibition potential, observed in other 2-aryl quinazolines .
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9